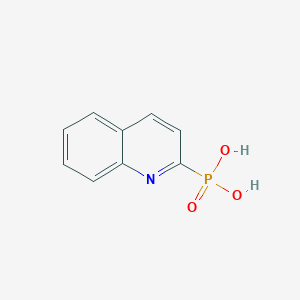

Quinolin-2-ylphosphonic acid

Description

Quinolin-2-ylphosphonic acid (C₉H₈NO₃P, MW 209.14 g/mol) is a heterocyclic organophosphorus compound featuring a quinoline backbone substituted with a phosphonic acid (-PO₃H₂) group at the 2-position. This structural motif confers unique physicochemical properties, including strong acidity (pKa ~2-3), high thermal stability, and water solubility, making it valuable in catalysis, metal coordination chemistry, and materials science . Its synthesis typically involves phosphorylation of 2-quinolinol derivatives or transition-metal-catalyzed cross-coupling reactions, though optimized protocols remain an active research area.

Properties

CAS No. |

14646-14-1 |

|---|---|

Molecular Formula |

C9H8NO3P |

Molecular Weight |

209.14 g/mol |

IUPAC Name |

quinolin-2-ylphosphonic acid |

InChI |

InChI=1S/C9H8NO3P/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H2,11,12,13) |

InChI Key |

SEYSHJHUAAIPDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)P(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2-ylphosphonic acid belongs to a broader class of quinoline derivatives functionalized with acidic groups. Below, we compare its properties and applications with structurally analogous compounds.

Structural and Physicochemical Properties

Key Observations:

- Positional Isomerism : The 2-ylphosphonic acid isomer exhibits intermediate water solubility compared to the 8-yl derivative, likely due to steric and electronic effects influencing hydrogen-bonding capacity. The 4-yl isomer shows reduced solubility, attributed to symmetry-driven crystallinity .

- Thermal Stability : Phosphonic acid derivatives generally decompose at higher temperatures (>230°C) than carboxylate esters (e.g., YS-1), reflecting stronger intermolecular interactions .

- Synthetic Accessibility : Carboxylate esters (e.g., YS-1) achieve higher yields (80–88%) due to milder esterification conditions, whereas phosphorylation steps for phosphonic acids are less efficient (60–75%) .

Functional Group Impact

- Acidity: The -PO₃H₂ group in this compound is markedly more acidic than carboxylate (-CO₂H) or sulfonic acid (-SO₃H) analogues, enabling superior proton-donating capacity in catalytic systems .

- Metal Coordination: Phosphonic acids form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). This compound demonstrates higher chelation affinity (log K = 8.2 for Cu²⁺) than its 4-yl counterpart (log K = 7.6) due to optimized orbital overlap .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Quinolin-2-ylphosphonic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves reacting quinoline derivatives with phosphorus-containing reagents under controlled conditions (e.g., phosphorylation using phosphorous acid). Purification is achieved via recrystallization or column chromatography, with purity verified by HPLC (>95% threshold). Optimization requires adjusting reaction time, temperature, and stoichiometry, followed by analytical validation using techniques like NMR and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural elucidation. Infrared (IR) spectroscopy identifies phosphonic acid functional groups (P=O and P–OH stretches). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates C, H, N, and P composition. Detailed protocols for reporting these data are outlined in academic guidelines to ensure reproducibility .

Q. How does this compound interact with metal ions in coordination chemistry applications?

- Methodological Answer : Titration experiments with metal salts (e.g., Cu²⁺, Fe³⁺) under varying pH conditions, monitored via UV-Vis spectroscopy or X-ray crystallography, reveal binding affinities. Computational modeling (DFT) predicts coordination geometries, while stability constants are calculated using potentiometric methods. Researchers should cross-reference findings with prior studies to identify trends in ligand behavior .

Advanced Research Questions

Q. What experimental design challenges arise when studying the hydrolytic stability of this compound under extreme conditions?

- Methodological Answer : Stability studies require controlled environments (e.g., buffered solutions at pH 1–14, elevated temperatures). Challenges include preventing sample degradation during analysis and ensuring consistent measurement conditions. Use kinetic assays (e.g., time-resolved NMR) to track decomposition rates. Statistical tools like ANOVA assess variability between replicates, while Arrhenius plots model temperature-dependent stability .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound across studies?

- Methodological Answer : Conduct comparative analyses by replicating experiments under identical conditions (solvent, catalyst loading, temperature). Use standardized reference catalysts to calibrate activity measurements. Meta-analyses of published data can identify confounding variables (e.g., impurities, measurement techniques). Critical evaluation of study design, including sample size and statistical power, is essential to reconcile discrepancies .

Q. Which computational methods are most reliable for predicting the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electron distribution to predict reaction sites. Molecular dynamics simulations model solvent effects and transition states. Validate predictions with experimental kinetic data (e.g., reaction rates). Researchers should cross-check results using multiple software packages (e.g., Gaussian, ORCA) and benchmark against established reaction databases .

Q. What strategies are effective for incorporating this compound into hybrid materials for advanced applications (e.g., sensors, catalysis)?

- Methodological Answer : Functionalization via covalent grafting (e.g., silane coupling) or non-covalent interactions (e.g., layer-by-layer assembly) requires surface characterization via XPS or AFM. Assess material performance using cyclic voltammetry for catalytic activity or impedance spectroscopy for sensor sensitivity. Comparative studies with analogous phosphonic acids (e.g., phenylphosphonic acid) highlight structural advantages .

Data Reporting and Reproducibility Guidelines

- Data Tables : Include raw data (e.g., NMR shifts, kinetic constants) in supplementary materials, formatted as CSV/Excel files. Use SI units and define statistical error margins (e.g., ±SD) .

- Contradiction Analysis : Address outliers by documenting experimental limitations (e.g., instrument sensitivity, sample purity) and proposing follow-up studies .

- Ethical Compliance : Disclose funding sources and conflicts of interest. Cite prior work exhaustively to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.